molecular formula C15H10BrNO2 B2437276 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione CAS No. 519169-56-3

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione

Cat. No.: B2437276
CAS No.: 519169-56-3
M. Wt: 316.154
InChI Key: UXOWCYKOWZBSCI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an isoindole-1,3-dione core with a 4-bromo-2-methylphenyl substituent, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by bromination and methylation reactions. One common synthetic route includes:

    Condensation Reaction: Phthalic anhydride reacts with 4-bromo-2-methylaniline under acidic conditions to form the isoindole-1,3-dione core.

    Bromination: The resulting compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones using reagents like potassium permanganate or sodium borohydride.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are useful in the synthesis of complex organic molecules.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione has several scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anti-inflammatory and anticancer agents.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and photochromic materials, due to its unique electronic properties.

Comparison with Similar Compounds

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

    2-(4-Chlorophenyl)isoindole-1,3-dione: Similar structure but with a chlorine substituent instead of bromine, which may alter its reactivity and biological activity.

    2-(4-Methylphenyl)isoindole-1,3-dione: Lacks the bromine atom, resulting in different chemical properties and applications.

    2-(4-Nitrophenyl)isoindole-1,3-dione:

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and application potential compared to its analogs.

Biological Activity

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a compound belonging to the isoindole-1,3-dione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12BrN1O2\text{C}_{15}\text{H}_{12}\text{Br}\text{N}_{1}\text{O}_{2}

This compound features an isoindole core with a bromo and methyl substitution on the phenyl ring, which is crucial for its biological activity. The presence of halogen atoms often enhances the lipophilicity and reactivity of organic compounds, potentially contributing to their bioactivity.

Anticancer Activity

Research indicates that isoindole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The specific anticancer activity of this compound has been evaluated through in vitro assays:

Cell Line IC50 (μM) Reference
MCF-7 (breast cancer)0.033
A-431 (epidermoid)<1.0
Jurkat (leukemia)<1.0

These findings suggest that the compound exhibits potent antiproliferative effects, particularly against breast and skin cancer cell lines.

Antimicrobial Activity

Cyclic imides like this compound are known for their antimicrobial properties. Studies have demonstrated that similar isoindole derivatives possess antibacterial and antifungal activities:

Microorganism Activity Concentration Tested (μg/mL) Reference
E. coliSignificant inhibition500
S. aureusModerate inhibition500
C. albicansNotable antifungal100

The structure-activity relationship suggests that the presence of halogens and electron-donating groups enhances antimicrobial efficacy.

Other Biological Activities

In addition to anticancer and antimicrobial properties, isoindole derivatives have shown potential as anti-inflammatory agents and androgen receptor antagonists:

  • Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Androgen Receptor Antagonism : Compounds structurally related to isoindoles have been identified as potent antagonists of the androgen receptor, indicating potential use in hormone-related conditions such as prostate cancer .

Case Studies

Several studies illustrate the biological efficacy of isoindole derivatives:

  • Antitumor Activity in Mice : In a study involving mice implanted with tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in oncology.
  • Synergistic Effects with Other Drugs : Research has explored the combination of this compound with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWCYKOWZBSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519169-56-3
Record name 2-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
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